molecular formula C13H15BrO2 B1498267 ethyl 5-bromo-2-(but-3-enyl)benzoate CAS No. 1131587-75-1

ethyl 5-bromo-2-(but-3-enyl)benzoate

Cat. No.: B1498267
CAS No.: 1131587-75-1
M. Wt: 283.16 g/mol
InChI Key: KTHQHNDCUFKMOZ-UHFFFAOYSA-N
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Description

ethyl 5-bromo-2-(but-3-enyl)benzoate is an organic compound with the molecular formula C13H15BrO2 It is an ester derivative of benzoic acid, where the ethyl group is attached to the carboxyl group, and a bromine atom is substituted at the 5th position of the benzene ring The compound also features a but-3-en-1-yl group attached to the 2nd position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-(but-3-enyl)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 5-bromo-2-(but-3-en-1-yl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of ethyl 2-(but-3-en-1-yl)benzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction is usually performed in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-bromo-2-(but-3-enyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The but-3-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 5-azido-2-(but-3-en-1-yl)benzoate or 5-thiocyanato-2-(but-3-en-1-yl)benzoate.

    Oxidation: Formation of 5-bromo-2-(but-3-en-1-yl)benzaldehyde or 5-bromo-2-(but-3-en-1-yl)benzoic acid.

    Reduction: Formation of 5-bromo-2-(but-3-en-1-yl)benzyl alcohol.

Scientific Research Applications

ethyl 5-bromo-2-(but-3-enyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(but-3-enyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The presence of the bromine atom and the but-3-en-1-yl group can enhance its binding affinity and specificity towards target molecules. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

ethyl 5-bromo-2-(but-3-enyl)benzoate can be compared with other similar compounds such as:

    Ethyl 5-chloro-2-(but-3-en-1-yl)benzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 5-bromo-2-(but-2-en-1-yl)benzoate: Similar structure but with a different position of the double bond in the butenyl group, which can influence its chemical properties and reactivity.

    Ethyl 5-bromo-2-(but-3-yn-1-yl)benzoate: Similar structure but with an alkyne group instead of an alkene, which can lead to different reactivity and applications.

This compound is unique due to its specific substitution pattern and the presence of both bromine and but-3-en-1-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-bromo-2-but-3-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-3-5-6-10-7-8-11(14)9-12(10)13(15)16-4-2/h3,7-9H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHQHNDCUFKMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661120
Record name Ethyl 5-bromo-2-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-75-1
Record name Ethyl 5-bromo-2-(3-buten-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131587-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-2-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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